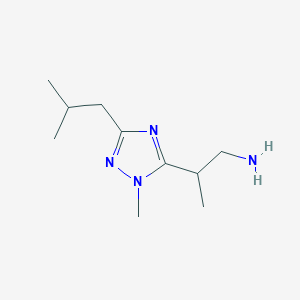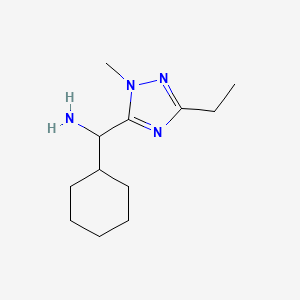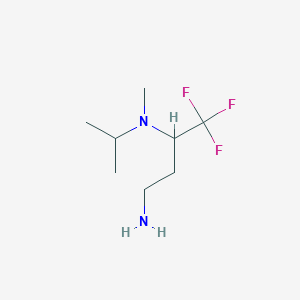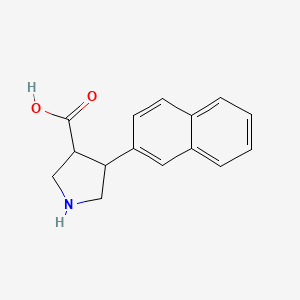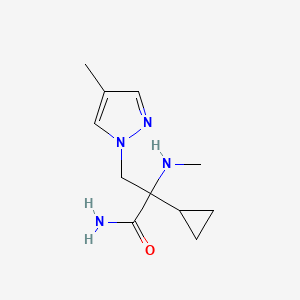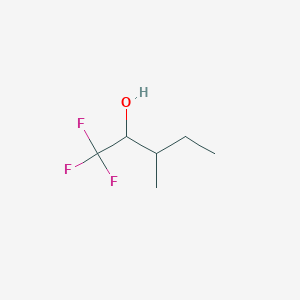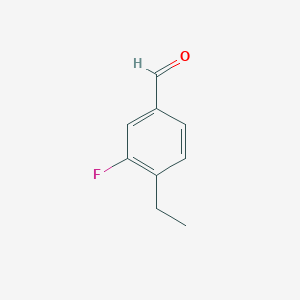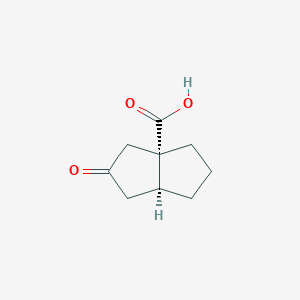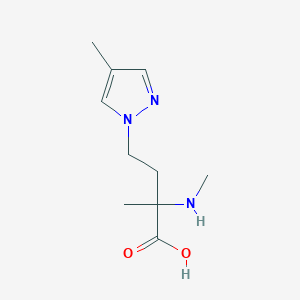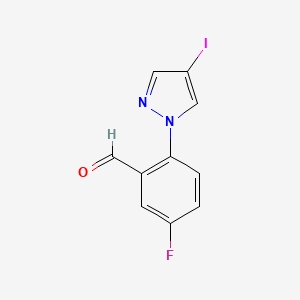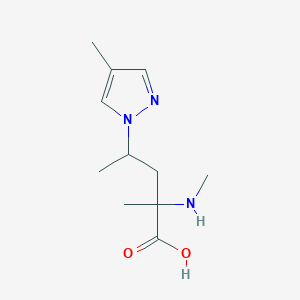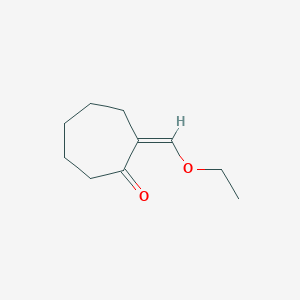
2-(Ethoxymethylene)cycloheptan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Ethoxymethylene)cycloheptan-1-one is an organic compound with the molecular formula C10H16O2. It is a derivative of cycloheptanone, characterized by the presence of an ethoxymethylene group attached to the cycloheptanone ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethoxymethylene)cycloheptan-1-one typically involves the reaction of cycloheptanone with ethyl formate in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate enolate, which then reacts with ethyl formate to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Ethoxymethylene)cycloheptan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The ethoxymethylene group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2-(Ethoxymethylene)cycloheptan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of fine chemicals and as a precursor for other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2-(Ethoxymethylene)cycloheptan-1-one involves its interaction with various molecular targets and pathways. The ethoxymethylene group can participate in nucleophilic addition reactions, while the cycloheptanone ring can undergo various transformations. These interactions can affect biological systems by modifying enzyme activity or altering metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Cycloheptanone: The parent compound, lacking the ethoxymethylene group.
2-Cyclohexen-1-one: A similar compound with a six-membered ring.
2-Cyclopenten-1-one: Another related compound with a five-membered ring.
Uniqueness
2-(Ethoxymethylene)cycloheptan-1-one is unique due to the presence of the ethoxymethylene group, which imparts distinct reactivity and properties compared to its analogs. This makes it valuable for specific synthetic applications and research studies.
Properties
Molecular Formula |
C10H16O2 |
|---|---|
Molecular Weight |
168.23 g/mol |
IUPAC Name |
(2Z)-2-(ethoxymethylidene)cycloheptan-1-one |
InChI |
InChI=1S/C10H16O2/c1-2-12-8-9-6-4-3-5-7-10(9)11/h8H,2-7H2,1H3/b9-8- |
InChI Key |
YCIMIXRXIUJUAI-HJWRWDBZSA-N |
Isomeric SMILES |
CCO/C=C\1/CCCCCC1=O |
Canonical SMILES |
CCOC=C1CCCCCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


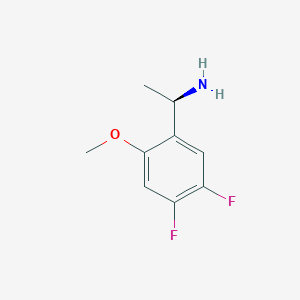
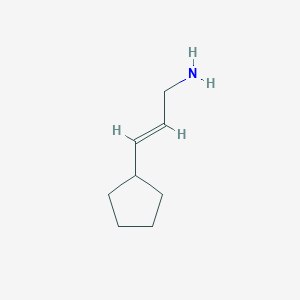
![N-[4-(4-formylphenyl)phenyl]methanesulfonamide](/img/structure/B13631279.png)
